2-Amino-4-(2-bromophenyl)butanoic acid
Description
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
2-amino-4-(2-bromophenyl)butanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |
InChI Key |
OMFRQEMZOQGSSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis via Bromination of 4-Phenylbutanoic Acid Derivatives
Overview:
One of the most straightforward approaches involves starting from a suitably substituted phenylbutanoic acid precursor and introducing the bromine atom onto the phenyl ring through electrophilic aromatic substitution.
- Starting Material: 4-Phenylbutanoic acid or its derivatives.
- Bromination: The aromatic ring is brominated using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).
- Reaction Conditions: Typically conducted at room temperature or slightly elevated temperatures to favor mono-bromination at the ortho position relative to the side chain, yielding 4-(2-bromophenyl)butanoic acid.
4-Phenylbutanoic acid + Br₂/FeBr₃ → 4-(2-Bromophenyl)butanoic acid
- Regioselectivity is controlled by the directing effects of the side chain.
- Excess bromine can lead to polybromination; thus, stoichiometric control is essential.
Multi-step Synthesis via Nucleophilic Substitution and Amination
Overview:
A more complex route involves constructing the amino-functionalized butanoic acid via nucleophilic substitution and subsequent amination.
- Step 1: Prepare 2-bromophenylacetic acid or its ester derivative.
- Step 2: Convert to the corresponding nitrile or amide intermediate.
- Step 3: Reduce or hydrolyze to the amino acid.
- Step 4: Functionalize the amino group if necessary, or introduce the amino group via reductive amination.
2-Bromophenylacetic acid derivative → nitrile or amide → reduction/hydrolysis → 2-Amino-4-(2-bromophenyl)butanoic acid
- This route is more labor-intensive but allows for precise control over functional groups.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Electrophilic Bromination | 4-Phenylbutanoic acid | Br₂, FeBr₃ | Aromatic substitution | Simple, direct | Regioselectivity control needed |
| Suzuki-Miyaura Coupling | Halogenated phenylbutanoic acid + Boronic acid | Pd catalyst | Cross-coupling | High regioselectivity | Requires multiple steps |
| Nucleophilic Substitution & Amination | 2-Bromophenylacetic acid derivatives | Reducing agents, amines | Nucleophilic substitution, reduction | Precise functionalization | Multi-step, laborious |
Additional Notes and Research Insights
- The synthesis of This compound can be optimized by selecting the route based on desired purity, yield, and available starting materials.
- The electrophilic bromination approach is suitable for large-scale production due to its simplicity.
- Cross-coupling methods, such as Suzuki reactions, are preferred for synthesizing derivatives with high positional selectivity, especially when functional group tolerance is critical.
- Multi-step nucleophilic substitution routes are more adaptable for introducing amino groups post-bromination.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-bromophenyl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted aromatic compounds.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the aromatic ring with another aromatic or aliphatic group.
Scientific Research Applications
2-Amino-4-(2-bromophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-bromophenyl)butanoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the brominated aromatic ring can participate in π-π interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences, biological activities, and applications of compounds analogous to 2-amino-4-(2-bromophenyl)butanoic acid:
Key Comparative Insights
Electronic and Steric Effects
- Bromophenyl vs. Methylthio (Methionine): The bromophenyl group in this compound introduces significant steric bulk and electron-withdrawing effects compared to the methylthio group in methionine . This may reduce metabolic stability but enhance target specificity in drug design.
- Bromophenyl vs.
Physicochemical Properties
Biological Activity
2-Amino-4-(2-bromophenyl)butanoic acid, a chiral amino acid derivative, is notable for its potential biological activity. The compound's structure includes an amino group and a bromophenyl moiety, which may play significant roles in its interactions with biological systems. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C10H12BrNO2
- Molecular Weight : Approximately 270.079 g/mol
- Structural Features :
- An amino group at the second carbon
- A brominated phenyl group at the fourth position of the butanoic acid chain
These features suggest that this compound may exhibit unique reactivity and interaction capabilities within biological systems.
Neurotransmitter Interaction
Research indicates that compounds similar to this compound can influence neurotransmitter systems. Its structural similarity to known neurotransmitters suggests potential interactions with receptors involved in synaptic transmission. Specifically, brominated compounds have been observed to enhance binding affinities to certain receptors, which could affect neurological functions.
Comparative Analysis with Similar Compounds
The following table summarizes structural analogs of this compound and their unique features:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-Amino-4-(3-bromophenyl)butanoic acid | Similar structure but with a bromine at position 3 | May exhibit different receptor interactions |
| 2-Amino-3-(4-bromophenyl)propanoic acid | One carbon shorter than butanoic version | Potentially different metabolic pathways |
| 2-Amino-5-(4-bromophenyl)pentanoic acid | Extended carbon chain compared to butanoic version | Could influence lipophilicity and bioavailability |
This diversity highlights the potential for varied biological activities among structurally similar compounds.
Pharmacodynamics and Pharmacokinetics
Preliminary studies suggest that this compound may interact with various biological targets. Investigations into its pharmacodynamics are ongoing, focusing on:
- Binding Affinities : Initial data indicate potential interactions with neurotransmitter receptors.
- Metabolic Pathways : Understanding how this compound is processed in vivo could elucidate its therapeutic potential.
Synthesis Methods
Various synthesis methods have been reported for producing this compound, showcasing both traditional organic synthesis techniques and modern biocatalytic approaches. These methods ensure the availability of the compound for further research into its biological properties .
Q & A
Q. Which computational chemistry models best predict the compound’s interaction with manganese-containing metalloenzymes?
- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) model binding modes. Density Functional Theory (DFT) calculates metal-ligand interaction energies .
Key Considerations for Methodological Rigor
- Data Contradictions : Conflicting bioactivity or spectral data often arise from impurities or assay-specific variables. Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Structural Specificity : The 2-bromophenyl group’s steric and electronic effects necessitate tailored synthetic and analytical protocols compared to para-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
